molecular formula C17H22N4O B256076 (3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine

(3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine

Cat. No.: B256076
M. Wt: 298.4 g/mol
InChI Key: DCGURYWASRIQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the morpholine ring and the phenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine typically involves the reaction of 6-phenylpyridazine-3-amine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

(3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

(3-morpholin-4-ylpropyl)(6-phenylpyridazin-3-yl)amine can be compared with other pyridazine derivatives, such as:

  • N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine
  • N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1)

These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of the morpholine ring and the phenyl group in this compound contributes to its distinct properties and potential therapeutic benefits.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-6-phenylpyridazin-3-amine

InChI

InChI=1S/C17H22N4O/c1-2-5-15(6-3-1)16-7-8-17(20-19-16)18-9-4-10-21-11-13-22-14-12-21/h1-3,5-8H,4,9-14H2,(H,18,20)

InChI Key

DCGURYWASRIQQT-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC2=NN=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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